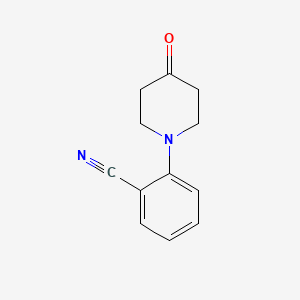

2-(4-Oxo-piperidin-1-yl)-benzonitrile

Description

2-(4-Oxo-piperidin-1-yl)-benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety linked to a 4-oxopiperidine ring at the ortho position of the benzene ring. The molecular formula is C₁₂H₁₃N₂O, with a molecular weight of 201.25 g/mol. The 4-oxopiperidine group introduces a ketone functionality, which can participate in hydrogen bonding and influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(4-oxopiperidin-1-yl)benzonitrile |

InChI |

InChI=1S/C12H12N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4H,5-8H2 |

InChI Key |

JPHFIDWGMBVYGY-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1=O)C2=CC=CC=C2C#N |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(4-Oxo-piperidin-1-yl)-benzonitrile to related benzonitrile-piperidine derivatives are critical for understanding its unique properties. Below is a comparative analysis based on molecular structure, synthetic routes, and inferred physicochemical or biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substitution Position :

- Ortho-substitution (target compound) may enhance steric interactions with target proteins compared to meta- or para-substituted analogs (e.g., 3-(4-Oxopiperidin-1-yl)-benzonitrile) .

- Para-substituted derivatives (e.g., ) often exhibit improved thermal stability and extended π-π stacking interactions due to planar aromatic systems.

Functional Group Variations: Replacement of the 4-oxo group with hydroxyl () increases polarity and solubility but reduces metabolic stability due to susceptibility to oxidation.

Synthetic Complexity :

- The target compound’s synthesis likely parallels methods for 3-(4-Oxopiperidin-1-yl)-benzonitrile, but ortho-substitution may require stricter regioselective conditions .

- Complex derivatives (e.g., ) involve multi-step routes, reducing overall yield but enabling tailored bioactivity.

Biological Implications :

- While direct bioactivity data for 2-(4-Oxo-piperidin-1-yl)-benzonitrile are unavailable, structurally related benzonitriles (e.g., cytotoxic triazole derivatives in ) highlight the importance of electronic and steric effects. For instance, electron-withdrawing groups (e.g., -CN) enhance electrophilicity, critical for covalent binding in kinase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.